

Application Notes and Protocols: Azarole Extracts as a Natural Food Preservative

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Compound of Interest

Compound Name: Azarole

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Introduction

The increasing consumer demand for natural and clean-label food products has driven research into plant-based preservatives as alternatives to synthetic additives. **Azarole** (*Crataegus azarolus*), a species of hawthorn native to the Mediterranean region, has emerged as a promising source of natural antioxidants and antimicrobial agents. The fruit, leaves, and flowers of the **Azarole** plant are rich in bioactive phenolic compounds, including flavonoids, proanthocyanidins, and phenolic acids. These compounds have demonstrated significant potential in mitigating oxidative degradation and microbial spoilage in food systems.

These application notes provide a comprehensive overview of the use of **Azarole** extracts as a natural food preservative, detailing their antioxidant and antimicrobial efficacy. The document includes summaries of quantitative data, detailed experimental protocols for the evaluation of **Azarole** extracts, and diagrams of the proposed mechanisms of action.

Bioactive Composition and Preservative Efficacy

Azarole extracts contain a variety of phenolic compounds that contribute to their preservative effects. The primary bioactive components identified in **Azarole** include hyperoside, isoquercitrin, epicatechin, procyanidin B2, and chlorogenic acid. The concentration of these compounds can vary depending on the part of the plant used (fruit, leaves, or flowers), the cultivar (e.g., yellow or red **Azarole**), and the extraction method.

Antioxidant Properties

The phenolic compounds in **Azarole** extracts act as potent antioxidants through various mechanisms, including free radical scavenging and metal chelation. This antioxidant activity is crucial for preventing lipid oxidation in fatty foods, which can lead to rancidity, off-flavors, and the degradation of nutritional quality.

Antimicrobial Properties

Azarole extracts have been shown to exhibit broad-spectrum antimicrobial activity against a range of foodborne pathogens and spoilage microorganisms. This makes them valuable for extending the shelf-life of perishable foods by inhibiting the growth of bacteria and fungi.

Quantitative Data Summary

The following tables summarize the quantitative data on the phenolic content, antioxidant activity, and antimicrobial efficacy of **Azarole** extracts from various studies.

Table 1: Phenolic and Flavonoid Content of **Azarole** Extracts

Plant Part	Extract Type	Total Phenolic Content (mg GAE/g DW)	Total Flavonoid Content (mg QE/g DW)	Reference
Yellow Azarole Leaves	Aqueous-acetone	152.38 (mg/100g FW)	-	[1]
Yellow Azarole Fruit Peel	Aqueous-acetone	142.46 (mg/100g FW)	-	[1]
Yellow Azarole Fruit Pulp	Aqueous-acetone	26.31 (mg/100g FW)	-	[1]
Floral Buds (Yellow Azarole)	Ethyl acetate	1638.7 ± 89.9 (mg GAE/100g DW)	-	
Floral Buds (Red Azarole)	Ethyl acetate	1415.5 ± 23.8 (mg GAE/100g DW)	-	
Hawthorn Fruits	Methanolic	21.19–69.12	2.44–6.08	[2]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight; FW: Fresh Weight.

Table 2: Antioxidant Activity of **Azarole** Extracts

Plant Part	Assay	Antioxidant Capacity	Reference
Yellow Azarole Leaves	DPPH	2.026 mmol TEAC/g FW	[1]
Yellow Azarole Fruit Peel	DPPH	1.607 mmol TEAC/g FW	[1]
Yellow Azarole Fruit Pulp	DPPH	0.883 mmol TEAC/g FW	[1]
Hawthorn Fruits	FRAP	0.32–1.84 mmol Fe ⁺⁺⁺ /g DW	[3]
Floral Buds (Yellow Azarole)	DPPH	2431.8 ± 32.7 μmol Trolox/100g DW	
Floral Buds (Red Azarole)	DPPH	2267.7 ± 22.7 μmol Trolox/100g DW	

TEAC: Trolox Equivalent Antioxidant Capacity; FRAP: Ferric Reducing Antioxidant Power.

Table 3: Antimicrobial Activity of **Azarole** Extracts (Minimum Inhibitory Concentration - MIC)

Extract Source	Target Microorganism	MIC (μg/mL)	Reference
Yellow Azarole Leaves	Staphylococcus aureus	42.32–63.49	[1]
Yellow Azarole Leaves	Streptococcus faecalis	42.32–63.49	[1]
Yellow Azarole Fruit Peel	Staphylococcus aureus	59.35–118.71	[1]
Yellow Azarole Fruit Peel	Streptococcus faecalis	59.35–118.71	[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the preservative potential of **Azarole** extracts.

Protocol for Preparation of Azarole Extract

- Sample Preparation: Collect fresh **Azarole** leaves, fruits, or flowers. Wash thoroughly and dry at 40-50°C in a ventilated oven until constant weight. Grind the dried plant material into a fine powder.
- Solvent Extraction:
 - Macerate 10 g of the powdered plant material in 100 mL of 80% methanol (or ethanol) in a conical flask.
 - Shake the flask on an orbital shaker at 150 rpm for 24 hours at room temperature.
 - Filter the mixture through Whatman No. 1 filter paper.
 - Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.
 - Store the extract at -20°C until further use.

Protocol for Determination of Total Phenolic Content (Folin-Ciocalteu Assay)

- Reagents:
 - Folin-Ciocalteu reagent (2 N).
 - Gallic acid standard solutions (0-500 mg/L).
 - Sodium carbonate solution (20% w/v).
- Procedure:
 - Pipette 20 µL of the **Azarole** extract (dissolved in methanol, 1 mg/mL) into a test tube.

- Add 1.58 mL of distilled water.
- Add 100 μ L of Folin-Ciocalteu reagent and mix thoroughly.
- After 30 seconds to 8 minutes, add 300 μ L of the sodium carbonate solution and mix.
- Incubate the mixture at 20°C for 2 hours.
- Measure the absorbance at 765 nm using a spectrophotometer.
- Prepare a standard curve using gallic acid.
- Express the total phenolic content as mg of gallic acid equivalents per gram of extract (mg GAE/g).[4]

Protocol for Determination of Total Flavonoid Content (Aluminum Chloride Colorimetric Assay)

- Reagents:
 - Aluminum chloride (AlCl_3) solution (10%).
 - Potassium acetate (1 M).
 - Quercetin standard solutions.
- Procedure:
 - Mix 0.5 mL of the **Azarole** extract with 1.5 mL of methanol, 0.1 mL of 10% AlCl_3 , 0.1 mL of 1 M potassium acetate, and 2.8 mL of distilled water.
 - Incubate the mixture at room temperature for 30 minutes.
 - Measure the absorbance at 415 nm.
 - Prepare a standard curve using quercetin.

- Express the total flavonoid content as mg of quercetin equivalents per gram of extract (mg QE/g).[5]

Protocol for DPPH Radical Scavenging Assay

- Reagents:
 - DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).
 - Ascorbic acid or Trolox as a positive control.
- Procedure:
 - Add 1 mL of the **Azarole** extract at different concentrations to 2 mL of the DPPH solution.
 - Shake vigorously and incubate in the dark for 30 minutes at room temperature.
 - Measure the absorbance at 517 nm.
 - The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the DPPH solution without the extract, and A_{sample} is the absorbance of the DPPH solution with the extract.[1][6]

Protocol for Ferric Reducing Antioxidant Power (FRAP) Assay

- Reagents:
 - FRAP reagent: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ in a 10:1:1 ratio.
- Procedure:
 - Warm the FRAP reagent to 37°C.
 - Add 150 μL of the FRAP reagent to a test tube.

- Add 20 μL of the **Azarole** extract and mix.
- Incubate at 37°C for 4 minutes.
- Measure the absorbance at 593 nm.
- Prepare a standard curve using $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$.
- Express the results as mmol of Fe(II) equivalents per gram of extract.[\[7\]](#)[\[8\]](#)

Protocol for ABTS Radical Cation Decolorization Assay

- Reagents:
 - ABTS solution (7 mM).
 - Potassium persulfate solution (2.45 mM).
- Procedure:
 - Prepare the ABTS radical cation ($\text{ABTS}^{\bullet+}$) by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
 - Dilute the $\text{ABTS}^{\bullet+}$ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
 - Add 10 μL of the **Azarole** extract to 1 mL of the diluted $\text{ABTS}^{\bullet+}$ solution.
 - Measure the absorbance after 6 minutes.
 - The percentage of inhibition is calculated as in the DPPH assay.[\[9\]](#)[\[10\]](#)

Protocol for Agar Disc Diffusion Assay

- Materials:
 - Mueller-Hinton Agar (MHA) plates.
 - Sterile filter paper discs (6 mm).

- Bacterial cultures (e.g., *Staphylococcus aureus*, *Escherichia coli*).
- Procedure:
 - Prepare a bacterial inoculum adjusted to 0.5 McFarland standard.
 - Spread the inoculum evenly over the surface of an MHA plate.
 - Impregnate sterile filter paper discs with a known concentration of the **Azarole** extract.
 - Place the discs on the inoculated agar surface.
 - Incubate the plates at 37°C for 18-24 hours.
 - Measure the diameter of the zone of inhibition around each disc.[\[11\]](#)[\[12\]](#)

Protocol for Broth Microdilution Assay (MIC and MBC)

- Materials:
 - 96-well microtiter plates.
 - Mueller-Hinton Broth (MHB).
 - Bacterial cultures.
- Procedure for MIC:
 - Perform serial two-fold dilutions of the **Azarole** extract in MHB in the wells of a microtiter plate.
 - Add a standardized bacterial inoculum to each well.
 - Incubate at 37°C for 18-24 hours.
 - The MIC is the lowest concentration of the extract that completely inhibits visible bacterial growth.[\[13\]](#)
- Procedure for MBC:

- Subculture 10 μ L from the wells showing no visible growth onto MHA plates.
- Incubate the plates at 37°C for 24 hours.
- The MBC is the lowest concentration of the extract that results in a $\geq 99.9\%$ reduction in the initial bacterial count.

Protocol for Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Oxidation in Meat

- Reagents:
 - Trichloroacetic acid (TCA) solution.
 - Thiobarbituric acid (TBA) solution.
- Procedure:
 - Homogenize 5 g of a meat sample (treated with or without **Azarole** extract) with TCA solution.
 - Centrifuge the homogenate and collect the supernatant.
 - Mix the supernatant with TBA solution and heat in a boiling water bath for 15 minutes.
 - Cool the mixture and measure the absorbance at 532 nm.
 - Calculate the TBARS value as mg of malondialdehyde (MDA) per kg of meat using a standard curve of MDA.

Mechanisms of Action: Signaling Pathways and Logical Relationships

The preservative effects of **Azarole** extracts are attributed to the synergistic action of their constituent phenolic compounds.

Antioxidant Mechanism of Hyperoside

Hyperoside, a major flavonoid in **Azarole**, exerts its antioxidant effects by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.

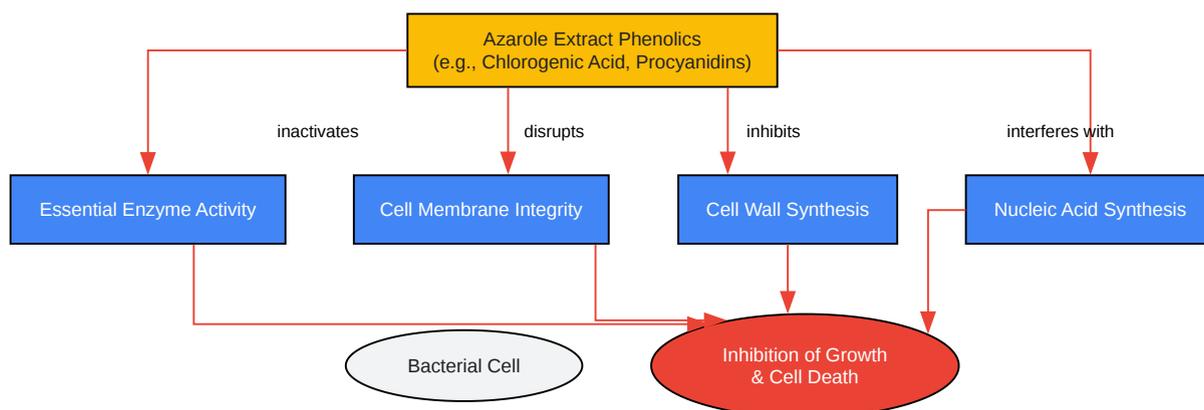


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Caption: Antioxidant signaling pathway of hyperoside from **Azarole** extract.

General Antimicrobial Mechanisms of Phenolic Compounds

Phenolic compounds found in **Azarole** extracts, such as chlorogenic acid and procyanidins, inhibit microbial growth through multiple mechanisms that disrupt cellular integrity and function.



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Caption: General antimicrobial mechanisms of phenolic compounds in **Azarole** extracts.

Application in Food Systems

Based on their demonstrated antioxidant and antimicrobial properties, **Azarole** extracts can be applied to a variety of food products to enhance their shelf-life and safety.

- **Meat and Poultry Products:** The addition of **Azarole** extract to fresh, cooked, and processed meats can inhibit lipid oxidation, thereby reducing the development of rancidity and preserving color and flavor. It can also control the growth of spoilage and pathogenic bacteria.
- **Fish and Seafood:** **Azarole** extracts can be used as a glaze or incorporated into packaging to extend the shelf-life of fresh and frozen fish by preventing oxidative deterioration and microbial growth.
- **Dairy Products:** In products like cheese and yogurt, **Azarole** extracts can act as a natural antimicrobial agent to prevent the growth of undesirable microorganisms.
- **Bakery Products:** The antioxidant properties of **Azarole** extracts can be beneficial in baked goods with high-fat content to prevent oxidative spoilage.
- **Beverages:** **Azarole** extracts can be added to juices and other beverages as a natural source of antioxidants and to inhibit microbial growth.

Recommended Usage Levels: The optimal concentration of **Azarole** extract will depend on the specific food matrix, processing conditions, and desired shelf-life. Preliminary studies suggest that concentrations ranging from 0.1% to 1.0% (w/w or w/v) may be effective. It is recommended to conduct pilot studies to determine the ideal dosage for each specific application.

Conclusion

Azarole extracts represent a valuable source of natural compounds with significant antioxidant and antimicrobial properties. Their potential application as a food preservative aligns with current consumer trends towards natural and clean-label products. The data and protocols provided in these notes offer a foundation for researchers and food industry professionals to explore and optimize the use of **Azarole** extracts for enhancing food quality, safety, and shelf-life. Further research is warranted to fully elucidate the efficacy of **Azarole** extracts in various food systems and to establish standardized commercial preparations.

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